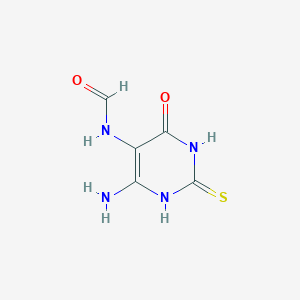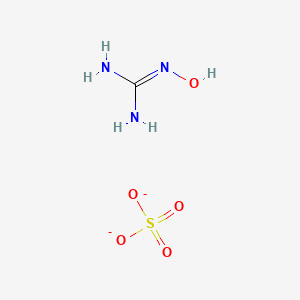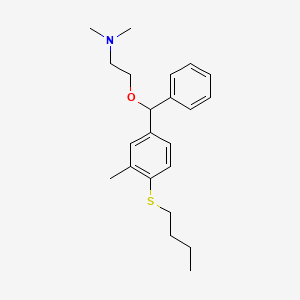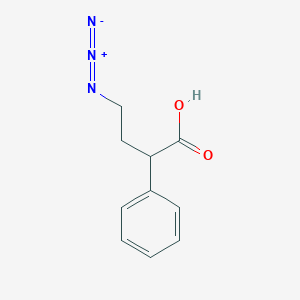
4-Azido-2-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-phenylbutyric acid is an organic compound with the molecular formula C10H11N3O2 It is a derivative of butyric acid, where the hydrogen atom at the fourth position is replaced by an azido group (-N3) and the second position is substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-phenylbutyric acid typically involves the azidation of 2-phenylbutyric acid. One common method is the reaction of 2-phenylbutyric acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with the azido group.
Industrial Production Methods
While specific industrial production methods for 4-azido-2-phenylbutyric acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, safety measures would be crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-phenylbutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Cycloaddition: Alkynes with copper(I) catalysts.
Major Products
Substitution: Various substituted phenylbutyric acids.
Reduction: 4-amino-2-phenylbutyric acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-Azido-2-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azido-2-phenylbutyric acid depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed click reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Azidobutyric Acid: Similar structure but lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain applications.
2-Phenylbutyric Acid: Lacks the azido group, limiting its use in bioorthogonal chemistry and cycloaddition reactions.
4-Amino-2-phenylbutyric Acid:
Uniqueness
4-Azido-2-phenylbutyric acid is unique due to the presence of both the azido and phenyl groups, which confer distinct chemical properties and reactivity. The azido group allows for versatile chemical modifications, while the phenyl group enhances hydrophobic interactions and stability in various environments.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-azido-2-phenylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-7-6-9(10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |
InChI Key |
BLCRMLFAIRMFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


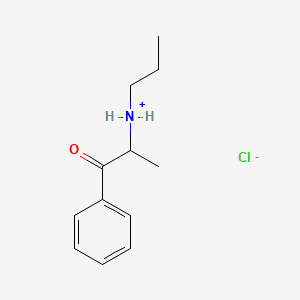
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
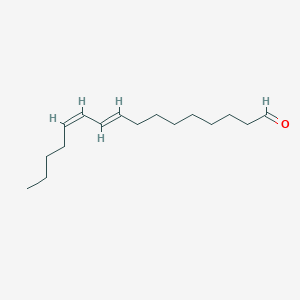
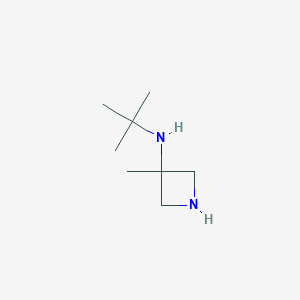
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
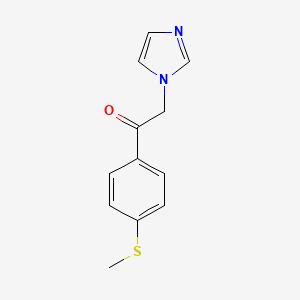
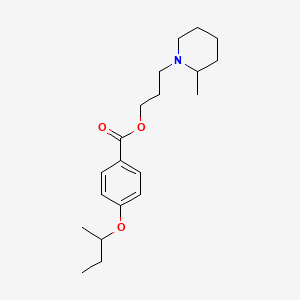
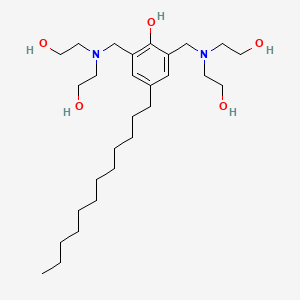
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)
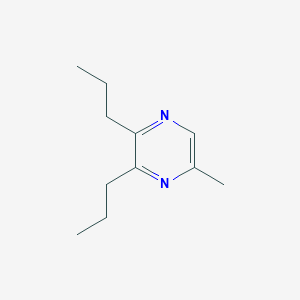
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
